4-苯基-酞嗪-1-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

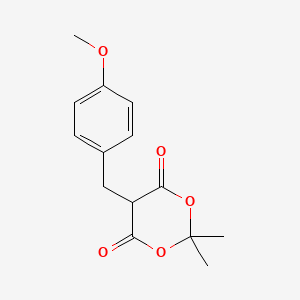

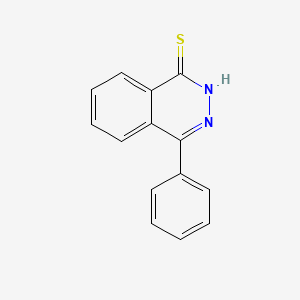

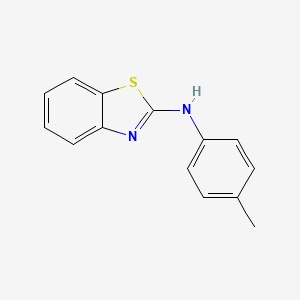

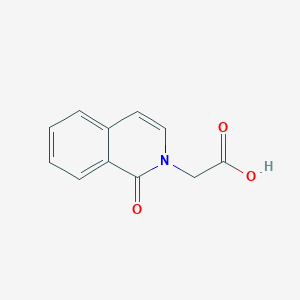

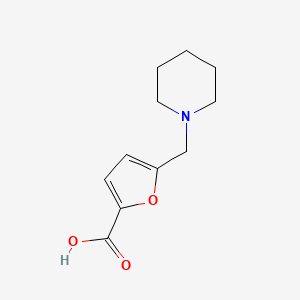

“4-Phenyl-phthalazine-1-thiol” is a chemical compound with the molecular formula C14H10N2S and a molecular weight of 238.31 . It is typically used for research purposes .

Synthesis Analysis

The synthesis of phthalazine derivatives, which includes “4-Phenyl-phthalazine-1-thiol”, has been explored in various studies . One approach involves the reaction of phthalic anhydride, hydrazine hydrate, dimedone, and different aldehydes under solvent-free conditions . Another method involves the use of a novel inorganic-monosaccharide nanohybrid synthesized through coating the nickel–zinc ferrite (NZF) core by silica and subsequent functionalization with galactose .

Molecular Structure Analysis

The molecular structure of “4-Phenyl-phthalazine-1-thiol” consists of 14 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom .

Chemical Reactions Analysis

The chemical reactions involving “4-Phenyl-phthalazine-1-thiol” have been studied in the context of thiol-ene “click” reactions . These reactions, which can be both radical-mediated and base/nucleophile-initiated, are noted for their versatility and potential in polymer and materials synthesis .

科学研究应用

Chemotherapeutic Research

4-Phenyl-phthalazine-1-thiol: has garnered interest due to its potential chemotherapeutic applications. Studies have shown that phthalazine derivatives can be synthesized and investigated for their antihyperglycemic, antihyperlipidemic, and antibacterial activities . This compound could be a crucial player in the development of new treatments for chronic diseases like diabetes, where it may help regulate glucose and lipid levels in the blood.

Antibacterial Activity

The antibacterial properties of phthalazine derivatives, including 4-Phenyl-phthalazine-1-thiol , are significant. Research indicates that these compounds exhibit high activity against Gram-positive bacteria, which could lead to the development of new antibacterial agents . This application is particularly relevant in the face of rising antibiotic resistance.

Proteomics Research

In proteomics, 4-Phenyl-phthalazine-1-thiol is used as a reagent for various biochemical applications. Its molecular structure allows it to interact with proteins, which can be useful in understanding protein function and in the identification of biomarkers for diseases .

Organic Synthesis Intermediates

The phthalazine nucleus of 4-Phenyl-phthalazine-1-thiol makes it a valuable intermediate in organic synthesis. It can be used to create a wide range of compounds, including those with potential pharmacological effects .

Lipid Metabolism Studies

Given its impact on lipid profiles, 4-Phenyl-phthalazine-1-thiol can be used in scientific studies to explore lipid metabolism. This could have implications for understanding and treating conditions associated with dyslipidemia .

Diabetes Mellitus Research

The compound’s role in lowering glucose levels makes it a candidate for diabetes research. It could be used to study the effects of chemical derivatization of phthalazine on glucose and lipid-lowering activities, providing insights into new therapeutic approaches for diabetes mellitus .

安全和危害

未来方向

作用机制

Target of Action

Phthalazine derivatives, which include 4-phenyl-phthalazine-1-thiol, have been reported as potent inhibitors of vegfr-2 . VEGFR-2, or Vascular Endothelial Growth Factor Receptor 2, plays a crucial role in angiogenesis, the process of new blood vessel formation, which is critical in various physiological and pathological conditions.

Mode of Action

It is known that phthalazine derivatives can inhibit vegfr-2 This inhibition likely involves the compound binding to the active site of the enzyme, thereby preventing its normal function

Biochemical Pathways

Given its potential role as a vegfr-2 inhibitor, it can be inferred that it may affect the vegf signaling pathway . This pathway is crucial for angiogenesis, and its inhibition can lead to the suppression of new blood vessel formation, which is a strategy often employed in cancer therapy.

Result of Action

As a potential vegfr-2 inhibitor, it can be inferred that its action may result in the inhibition of angiogenesis . This could potentially lead to the suppression of tumor growth in cancerous conditions, given the critical role of angiogenesis in tumor development and progression.

属性

IUPAC Name |

4-phenyl-2H-phthalazine-1-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2S/c17-14-12-9-5-4-8-11(12)13(15-16-14)10-6-2-1-3-7-10/h1-9H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVCRPTIUWPVUQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=S)C3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350560 |

Source

|

| Record name | 4-Phenyl-phthalazine-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35392-60-0 |

Source

|

| Record name | 4-Phenyl-phthalazine-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Phenyl-benzo[c]isoxazole-5-carboxylic acid](/img/structure/B1361248.png)

![(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester](/img/structure/B1361254.png)

![2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine](/img/structure/B1361256.png)

![2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B1361263.png)

![2-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1361269.png)